3-(3-氯苯基)苯酚

描述

3-Chlorophenol is an organic compound with the molecular formula C6H4ClOH . It is one of three isomers of monochlorophenol . It is a colorless or white solid that melts easily and exhibits significant solubility in water . Together with 3,5-dichlorophenol, it is prepared industrially by dechlorination of polychlorophenols .

Synthesis Analysis

Phenols can be synthesized through several laboratory methods, including ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, reduction of quinones, and more .

Molecular Structure Analysis

The molecular structure of 3-Chlorophenol is available as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

Phenols are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of Phenols yields a 2,5-cyclohexadiene-1,4-dione, or quinone .

Physical And Chemical Properties Analysis

Phenols are much similar to alcohols but form much stronger hydrogen bonds than the alcohols. Hence, they are more soluble in water than alcohols and have a higher boiling point . The solubility of phenol in water is generally decided by the hydroxyl group that is present .

科学研究应用

超声破坏和生物降解

研究已经证明了解决环境中氯酚存在的各种方法。超声破坏就是其中一种技术,它已被探索用于降解水中的酚类化合物,包括氯酚。这种方法为大规模水修复提供了一种潜在的便捷途径,尽管其应用仍然存在挑战 (Kidak & Ince,2006 年)。此外,利用顺序间歇反应器的需氧生物降解表明,共代谢可以增强 3-氯酚的降解,突出了微生物群落对受污染水源解毒的作用 (Chiavola 等人,2004 年)。

分析检测和转化产物

分析检测水和工业废水中包括 3-(3-氯苯基)苯酚在内的氯酚,对于环境监测至关重要。为此,已经开发了涉及聚合物液固萃取柱和液相色谱的技术,为这些化合物提供稳定和高效的测定方法 (Castillo 等人,1997 年)。此外,对地下水含水层中微生物代谢的研究表明,微生物具有脱卤氯酚的能力,从而减轻其有害影响 (Suflita & Miller,1985 年)。

氧化转化

已经研究了二氧化锰对相关化合物(如三氯生和氯酚)的氧化转化,证明了土壤和沉积物中的二氧化锰具有促进氯酚类抗菌剂转化的潜力。这项研究强调了这些化合物与环境氧化剂之间的复杂相互作用,提供了对自然降解途径的见解 (Zhang & Huang,2003 年)。

作用机制

Target of Action

3-(3-Chlorophenyl)phenol, a derivative of indole , is known to bind with high affinity to multiple receptors .

Mode of Action

It is known that indole derivatives, like 3-(3-chlorophenyl)phenol, act in the central nervous system (cns) rather than directly on skeletal muscle . They block nerve impulses or pain sensations that are sent to the brain .

Biochemical Pathways

The synthesis of precursors for compounds like 3-(3-Chlorophenyl)phenol is carried out by two different pathways: the acetic acid pathway and the shikimate pathway . The three malonyl-CoA molecules produced by glucose conversion synthesize ring A through the acetic acid pathway, and the 4-coumaroyl-CoA generated by phenylalanine through the shikimate pathway .

Pharmacokinetics

It is known that similar compounds, such as chlorphenesin, are rapidly and completely absorbed . They are metabolized in the liver, with 85% of a dose excreted within 24 hours as the glucuronide metabolite . The half-life of these compounds is between 2.3-5 hours .

Result of Action

Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

Action Environment

The action, efficacy, and stability of 3-(3-Chlorophenyl)phenol can be influenced by various environmental factors. An interesting link between primary and secondary metabolism couples the accumulation of the stress metabolite proline with the energy transfer toward phenylpropanoid biosynthesis via the oxidative pentose phosphate pathway .

安全和危害

未来方向

Indole derivatives possess various biological activities, which created interest among researchers to synthesize a variety of indole derivatives . Bacterial degradation of chlorophenols and their derivatives has been considered a cost-effective and eco-friendly method of removing chlorophenols from the environment .

属性

IUPAC Name |

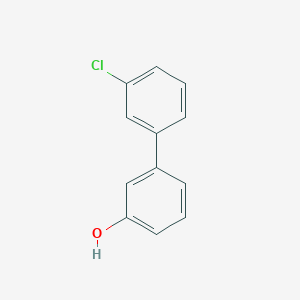

3-(3-chlorophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRQIKHFDYHKAHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

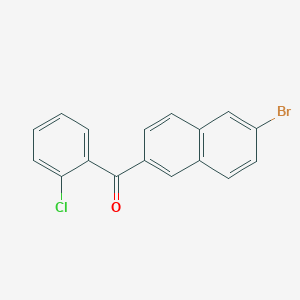

C1=CC(=CC(=C1)O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30460158 | |

| Record name | 3-(3-chlorophenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

365426-91-1 | |

| Record name | 3-(3-chlorophenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine](/img/structure/B1599584.png)

![11-(Piperazin-1-yl)dibenzo[b,f][1,4]oxazepine](/img/structure/B1599593.png)